REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.[Br-].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[Br:70][C:71]1[CH:72]=[CH:73][C:74]([NH2:77])=[N:75][CH:76]=1>C(Cl)Cl>[Br:70][C:71]1[CH:72]=[CH:73][C:74]2[N:75]([C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[N:77]=2)[CH:76]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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2.6 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C(CC(=O)OCC)=O
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Name
|
|
Quantity
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32 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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Quantity
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6.75 g
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Type
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reactant
|
Smiles
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[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
6.22 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)N
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 0° C. for 1 h, rt for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
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The crude material was dissolved into EtOH (60 mL)
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Type
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STIRRING
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Details
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the reaction was stirred at 70° C. under nitrogen overnight (complete by LCMS)
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed with sat. NaHCO3 (aq) (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
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The resulting solid was dissolved into DCM (˜30 mL)
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Type
|
ADDITION
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Details
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diluted with hexanes (˜70 mL)
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Type
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STIRRING
|
Details
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stirred
|
Type
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FILTRATION
|
Details
|
The solids were filtered away (
|
Type
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CONCENTRATION
|
Details
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was concentrated
|
Type
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DISSOLUTION
|
Details
|
dissolved into DCM
|
Type
|
CUSTOM
|
Details
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purified by Biotage Horizon (40M, 10% EtOAc/hex, SiO2) (the compound
|
Type
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CUSTOM
|
Details
|
resulting in an unknown quantity
|
Type
|
CUSTOM
|
Details
|
precipitating out which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=C(N2)C2=CC=C(C=C2)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.636 mmol | |
AMOUNT: MASS | 594 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |